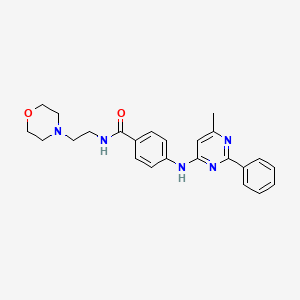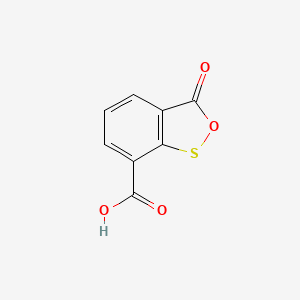
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is a complex organic compound with the molecular formula C12H11N5S This compound is known for its unique structure, which includes two pyridine rings and a phenyl group attached to a hydrazinecarbothioamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- typically involves the reaction of di-2-pyridyl ketone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in ethanol or another suitable solvent, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine compounds.
科学的研究の応用
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials and catalysts.
作用機序
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA and proteins.
類似化合物との比較
Similar Compounds
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N,N-dimethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and dimethyl analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to more potent effects.
特性
CAS番号 |
67629-66-7 |
|---|---|
分子式 |
C18H15N5S |
分子量 |
333.4 g/mol |
IUPAC名 |
1-(dipyridin-2-ylmethylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C18H15N5S/c24-18(21-14-8-2-1-3-9-14)23-22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H2,21,23,24) |
InChIキー |
VNUVYYRRCULWPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
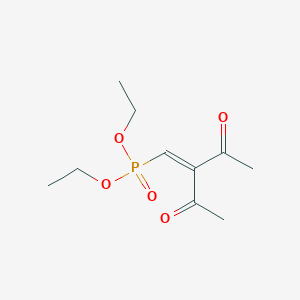

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)

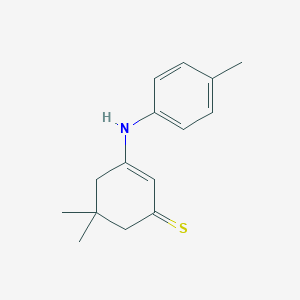
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
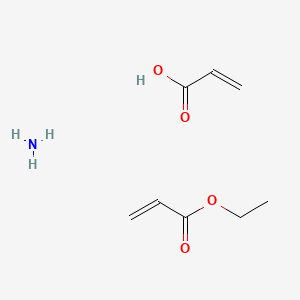
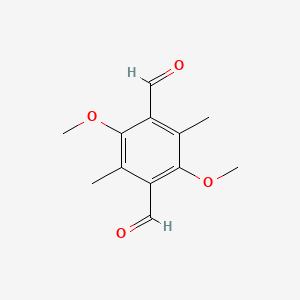
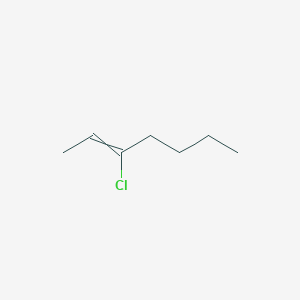
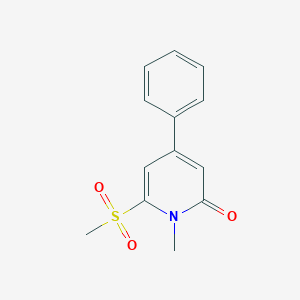
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
